[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride
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Overview
Description
[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a bromophenyl group attached to the triazole ring, making it a valuable molecule in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Derivatives of 1,2,4-triazole, which this compound is a part of, are known to possess a wide range of biological activities and have been used in efficient drug discovery .
Mode of Action
The mechanism of interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine, a similar compound, and cyclohexanone in methanol involves three main processes :
Biochemical Pathways
1,2,4-triazole derivatives are known to influence a variety of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Pharmacokinetics
1,2,4-triazole derivatives are known to have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
1,2,4-triazole derivatives are known to possess a series of pharmacological properties .
Action Environment
The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Amination: The methanamine group is introduced via nucleophilic substitution reactions, often using amine precursors and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Bromophenyl)triazol-4-yl]methanamine;hydrochloride
- [2-(3-Chlorophenyl)triazol-4-yl]methanamine;hydrochloride
- [2-(3-Fluorophenyl)triazol-4-yl]methanamine;hydrochloride
Uniqueness
Compared to similar compounds, [2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride exhibits unique chemical properties due to the presence of the bromine atom, which influences its reactivity and biological activity. The bromine atom’s size and electronegativity contribute to its distinct behavior in chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
[2-(3-bromophenyl)triazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4.ClH/c10-7-2-1-3-9(4-7)14-12-6-8(5-11)13-14;/h1-4,6H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXZOUQXWSRELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2N=CC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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